3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-Butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a heterocyclic quinazolin-4(3H)-one core. Key structural features include:
- Position 2: A thioether group linked to a substituted oxazolylmethyl moiety. The oxazole ring contains a 5-methyl group and a 2-(o-tolyl) (2-methylphenyl) substituent, introducing steric and electronic complexity.
This compound’s synthesis likely involves S-alkylation of a 2-mercaptoquinazolin-4(3H)-one intermediate with a pre-formed oxazole-containing alkylating agent, similar to methods described for related derivatives .
Properties
IUPAC Name |
3-butyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-12-8-9-13-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-11-7-6-10-16(18)2/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKSGVTSOLFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound features a quinazolinone core integrated with a thioether and an oxazole moiety. The butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems. The unique structural components suggest that it could interact with various biological targets, particularly in the context of cancer therapy.
| Structural Feature | Description |
|---|---|
| Quinazolinone Core | Heterocyclic structure known for diverse biological activities |
| Thioether Group | Enhances reactivity and potential for nucleophilic substitution |
| Oxazole Moiety | Contributes to the compound's overall pharmacological profile |
| Butyl Group | Increases lipophilicity, possibly affecting bioavailability |
Biological Activity
Research indicates that derivatives of quinazolinones exhibit a range of biological activities, including:
- Antitumor Activity : Quinazolinone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds related to quinazolinones have been documented to inhibit multiple tyrosine kinases, which play critical roles in cancer signaling pathways .
- Antibacterial Properties : The antibacterial efficacy of quinazolinones has been explored in various studies. Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Quinazolinone derivatives have also been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions. The following general steps outline a possible synthetic pathway:
- Formation of the Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.
- Introduction of Thioether Group : The thioether functionality is introduced through nucleophilic substitution reactions.
- Incorporation of Oxazole Moiety : The oxazole ring is synthesized via cyclization reactions involving oxazole precursors.
- Final Modifications : The butyl group is added to enhance lipophilicity.
Case Studies
Several studies have evaluated the biological activity of quinazolinone derivatives similar to this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain quinazolinone derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., PC3, MCF7, HT29). For instance, compound A3 showed IC50 values of 10 µM against PC3 cells .
- Antimicrobial Testing : A range of quinazolinones were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Comparison with Similar Compounds
Structural Analogues with Varied Thioether Substituents
Key Observations :
- For example, 3-methoxybenzylthio analogues exhibit COX-2 selectivity, while benzylthio derivatives show cytotoxicity . Bulky substituents (e.g., o-tolyl in the target compound) may influence steric hindrance, affecting enzyme binding or microbial target accessibility.
- Position 3 Substituent : The butyl group consistently improves lipophilicity across analogues, aiding cellular uptake .
Anti-Inflammatory Activity :
- COX Inhibition: 3-Butyl-2-(3-methoxybenzylthio)quinazolin-4(3H)-one is a selective COX-2 inhibitor (≥80% inhibition), whereas its 2-methylbenzylthio analogue is non-selective . The target compound’s oxazole group may modulate COX isoform selectivity due to electronic effects. SAR studies indicate that electron-donating groups (e.g., methoxy) enhance COX-2 selectivity, while bulky groups (e.g., o-tolyl) could alter binding pocket interactions .
Antimicrobial and Cytotoxic Activity :
- Fungicidal Activity : Triazolylthioether derivatives (e.g., compound VIIh) outperform commercial fungicides like hymexazol, suggesting that heterocyclic thioethers enhance antifungal potency . The target compound’s oxazole moiety may similarly improve activity against fungal targets.
- Cytotoxicity : Benzylthio derivatives (e.g., compound 9) exhibit moderate cytotoxicity, possibly due to thioether-mediated redox interactions . The oxazole group’s electron-withdrawing nature might reduce such effects.
Physicochemical Properties
- Melting Points : Benzylthio derivatives melt between 116–180°C, influenced by substituent polarity and crystallinity. The target compound’s oxazole group may raise its melting point due to increased rigidity .
- Lipophilicity : The butyl group at position 3 enhances logP values, critical for pharmacokinetics. Substituents like 4-chlorobenzylthio further increase hydrophobicity .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Quinazolinones are typically synthesized via cyclization of anthranilic acid derivatives. A modified protocol from Molecules (2018) employs o-bromobenzonitrile as a starting material under aqueous conditions. For 3-butyl substitution:
- N-Alkylation: Treat 2-aminobenzonitrile with butyl bromide in the presence of cesium carbonate (Cs₂CO₃) and a catalytic ligand (e.g., L-proline) to yield 3-butyl-2-aminobenzonitrile.
- Cyclization: React with aqueous ammonia at 100°C for 24–48 hours to form 3-butylquinazolin-4(3H)-one.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Alkylation | Butyl bromide, Cs₂CO₃, L-proline, H₂O, 100°C, 24 h | ~70% |
| Cyclization | NH₃ (aq), Cs₂CO₃, 100°C, 48 h | ~75% |
Alternative Route via Schiff Base Formation
Anthranilic acid may react with butylamine to form a Schiff base, followed by cyclization using phosphoryl chloride (POCl₃) or acetic anhydride. However, this method offers lower regiocontrol compared to the o-bromobenzonitrile route.
Preparation of 4-(Chloromethyl)-5-methyl-2-(o-tolyl)oxazole
Robinson-Gabriel Synthesis
The oxazole ring is constructed via cyclodehydration of α-acylamino ketones, as detailed in Pharmaguideline (2024):
- Synthesis of α-Acylamino Ketone: React o-tolylacetic acid with methylamine to form an amide, followed by acylation with acetyl chloride.
- Cyclization: Treat with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at 80–100°C to yield 5-methyl-2-(o-tolyl)oxazole.
- Chloromethylation: Introduce a chloromethyl group at position 4 using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl₂).
Optimization Note: Chloromethylation efficiency depends on the electron density of the oxazole ring. Electron-donating groups (e.g., methyl) enhance reactivity at position 4.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 100°C, 6 h | ~65% |
| Chloromethylation | MOMCl, ZnCl₂, 0°C → rt, 12 h | ~58% |
Alternative Oxazole Synthesis via α-Halo Ketones
Condensation of α-chloroacetophenone derivatives with primary amides (e.g., o-tolylacetamide) in the presence of ammonium acetate affords oxazoles. This method offers flexibility but requires stringent temperature control to avoid side reactions.
Thioether Coupling Strategy
Nucleophilic Displacement
The chloromethyl-oxazole intermediate undergoes nucleophilic substitution with a thiolate anion generated from 2-mercaptoquinazolin-4(3H)-one:
- Generation of Thiolate: Deprotonate 3-butylquinazolin-4(3H)-one-2-thiol with sodium hydride (NaH) in anhydrous DMF.
- Coupling: React with 4-(chloromethyl)-5-methyl-2-(o-tolyl)oxazole at 60°C for 12 hours.
Side Reactions: Competing oxidation to disulfides may occur, necessitating inert atmosphere (N₂ or Ar).
Key Data:
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | DMF, 60°C | ~82% |
| Base | NaH, 2 equiv | - |
Mitsunobu Reaction
As an alternative, Mitsunobu conditions (DIAD, PPh₃) can couple the oxazole-chloromethyl and quinazolinone-thiol intermediates. However, this method is cost-prohibitive for large-scale synthesis.
Integrated Synthetic Pathway and Yield Optimization
The consolidated route comprises:
- Quinazolinone Synthesis (Step 2.1): 70% yield.
- Oxazole Preparation (Step 3.1): 58% yield.
- Thioether Coupling (Step 4.1): 82% yield.
Overall Yield: $$ 0.70 \times 0.58 \times 0.82 = 33.4\% $$.
Critical Improvements:
- Use of Cs₂CO₃ instead of K₂CO₃ enhances N-alkylation efficiency in quinazolinone synthesis.
- Addition of catalytic tetrabutylammonium iodide (TBAI) accelerates chloromethylation.
Analytical Characterization and Validation
Q & A
Q. What are the recommended synthetic routes for 3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the quinazolinone core functionalization. Key steps include:
- Thioether linkage formation : Reacting a quinazolin-4(3H)-one precursor with a mercapto-oxazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Microwave-assisted synthesis : This method reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating .
- Solvent optimization : Polar aprotic solvents like DMSO or DMF are preferred for their ability to stabilize intermediates . Yield optimization strategies include controlling temperature (±2°C precision) and using catalysts like Pd/C for selective coupling reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the thioether linkage and o-tolyl group .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for pharmacological studies) and monitor reaction intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula, especially given the compound’s complexity (e.g., molecular weight ~450–520 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Core scaffold modifications : Replace the quinazolinone with other heterocycles (e.g., triazoles or benzothiazoles) to assess impact on enzyme inhibition .
- Functional group variation : Systematically alter the o-tolyl or butyl groups to study steric/electronic effects on target binding .
- Bioisosteric replacements : Substitute the thioether with sulfoxide or sulfone groups to modulate solubility and metabolic stability .
- High-throughput screening : Use assays like fluorescence polarization to quantify binding affinity against kinases or antimicrobial targets .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for quinazolinone derivatives?
Contradictions often arise from differences in:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Cell line variability : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
- Structural analogs : Compare activity of the target compound with close analogs (e.g., 3-ethyl vs. 3-butyl derivatives) to isolate substituent effects .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with kinases or DNA topoisomerases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish between covalent and non-covalent interactions .
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Oxazole stability : Avoid prolonged exposure to moisture by conducting reactions under inert atmospheres (N₂ or Ar) .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 ratio of mercapto-oxazole to quinazolinone) to minimize disulfide byproducts .
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 37°C .
- Light sensitivity : Store samples in amber vials and assess photostability under UV/visible light exposure .
- Metabolic stability : Use liver microsome assays (human/rat) to identify major metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
